(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
While the specific compound (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid is not directly mentioned in the provided papers, we can infer its characteristics based on related compounds. Boronic acids are a class of chemical compounds known for their ability to form reversible covalent bonds with diols, which makes them particularly useful in diol and carbohydrate recognition . They are also integral in the synthesis of biphenyls through the Suzuki reaction, a palladium(0) catalyzed cross-coupling reaction with aryl halides .
Synthesis Analysis
The synthesis of related boronic acids often involves multiple steps, including reactions such as Friedel-Crafts acylation, as seen in the synthesis of 4-(P methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid . Additionally, the synthesis of complex boronic acid derivatives, such as the stereoisomers of 1-azabicyclo[2.2.2]oct-3-yl-α-hydroxy-α-(4-phenylboronic acid)-α-phenylacetate, can involve the use of preparative HPLC to achieve high optical purity . These methods could potentially be adapted for the synthesis of (4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups and an organic substituent. The boron atom can form reversible covalent complexes with diols, which is a key feature for their biological activity and synthetic applications .
Chemical Reactions Analysis
Boronic acids are known for their participation in the Suzuki reaction, which is used to synthesize biphenyls and other biaryl compounds. This reaction is facilitated by the boronic acid's ability to transmetalate with a palladium catalyst, forming new carbon-carbon bonds with aryl halides . Additionally, boronic acids can recognize and bind to diols, as demonstrated by 3-methoxycarbonyl-5-nitrophenyl boronic acid's affinity for catechol dyes and fructose .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. Electron-withdrawing groups, such as nitro or methoxycarbonyl, can enhance the boronic acid's ability to bind to diols by increasing the electrophilicity of the boron center . The solubility, stability, and reactivity of boronic acids can vary significantly depending on their molecular structure, which in turn affects their applications in organic synthesis and potential use in pharmaceuticals .
Scientific Research Applications
Boronic acids are versatile compounds used in a wide range of scientific fields. They are particularly known for their use in the Suzuki-Miyaura cross-coupling reaction , a powerful tool in synthetic chemistry for creating carbon-carbon bonds. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics .
In addition, boronic acids have been used in the development of sensors for the detection of various analytes. For example, they can form reversible covalent bonds with diols, a property that has been exploited in the design of sensors for sugars, which are important in the diagnosis and monitoring of diseases like diabetes .
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Suzuki-Miyaura Cross-Coupling Reaction
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Sensor Development
- Boronic acids have been used in the development of sensors for the detection of various analytes .
- They can form reversible covalent bonds with diols, a property that has been exploited in the design of sensors for sugars, which are important in the diagnosis and monitoring of diseases like diabetes .
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Tandem-type Pd (II)-catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence
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Copper-mediated Ligandless Aerobic Fluoroalkylation of Arylboronic Acids with Fluoroalkyl Iodides
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One-pot Ipso-nitration of Arylboronic Acids
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Copper-catalyzed Nitration
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Tandem-type Pd (II)-catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence
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Copper-mediated Ligandless Aerobic Fluoroalkylation of Arylboronic Acids with Fluoroalkyl Iodides
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One-pot Ipso-nitration of Arylboronic Acids
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Copper-catalyzed Nitration
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Cyclocondensation followed by Palladium-Phosphine-Catalyzed Suzuki-Miyaura Coupling
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Preparation of Chromenones and Their Bradykinin B1 Antagonistic Activity
Safety And Hazards
properties
IUPAC Name |
[4-(4-methoxycarbonylphenyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c1-19-14(16)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(17)18/h2-9,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHWJBMJYPCGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585709 | |
Record name | [4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid | |
CAS RN |
501944-43-0 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-borono-, 4-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501944-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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